1-(2-Phenylethyl)piperazine-2,6-dione

Description

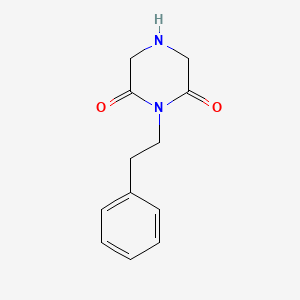

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)piperazine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHWPKXZICRGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353639 |

Source

|

| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247128-18-3 |

Source

|

| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(2-Phenylethyl)piperazine-2,6-dione, a molecule of interest for researchers in drug development and medicinal chemistry. While a direct, one-pot synthesis is not prominently described in current literature, a logical and experimentally sound two-step approach is detailed herein. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the proposed methodology. The synthesis is divided into two primary stages: the formation of the core piperazine-2,6-dione heterocycle, followed by the selective N-alkylation to introduce the phenethyl moiety.

Introduction and Strategic Overview

The piperazine-2,6-dione scaffold is a significant structural motif in a variety of bioactive molecules.[1] Its rigid, cyclic imide structure provides a valuable framework for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. The introduction of a phenethyl group at the N1 position can impart specific pharmacokinetic and pharmacodynamic properties, potentially influencing receptor binding and metabolic stability.

This guide outlines a two-step synthetic strategy to obtain this compound. The core logic of this pathway is to first construct the foundational piperazine-2,6-dione ring and then append the desired N-substituent. This approach allows for a modular synthesis, where different N-substituents could be introduced in the second step, making the intermediate, piperazine-2,6-dione, a versatile precursor for the synthesis of a library of analogues.

Overall Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Piperazine-2,6-dione Core

The initial and crucial step is the formation of the piperazine-2,6-dione ring. Several methods exist for the synthesis of such cyclic imides, with one of the most direct being the condensation of iminodiacetic acid derivatives.[2][3] For this guide, we will focus on a method involving the cyclization of an N-protected iminodiacetic acid, followed by deprotection. The use of a protecting group can improve solubility and prevent unwanted side reactions during the cyclization. A benzyl group is a suitable choice as it can be readily removed via hydrogenolysis.

Rationale for Experimental Choices

The cyclization of N-benzyliminodiacetic acid to 1-benzylpiperazine-2,6-dione can be achieved by forming an activated intermediate of the carboxylic acid groups, which then undergoes intramolecular amidation. Carbonyldiimidazole (CDI) is an excellent reagent for this transformation as it forms a highly reactive acylimidazolide intermediate, and the byproducts (imidazole and CO2) are easily removed.[4] The subsequent removal of the benzyl protecting group is a standard procedure, typically accomplished through catalytic hydrogenation, which is a clean and high-yielding reaction.

Experimental Protocol: Synthesis of Piperazine-2,6-dione

Part A: Synthesis of 1-Benzylpiperazine-2,6-dione

-

Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a solution of N-benzyliminodiacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

Cyclization: To this solution, carbonyldiimidazole (CDI) (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 18-24 hours, during which the formation of the cyclic imide occurs.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-benzylpiperazine-2,6-dione.

Part B: Deprotection to Piperazine-2,6-dione

-

Hydrogenolysis: The 1-benzylpiperazine-2,6-dione from Part A is dissolved in ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Palladium on carbon (10% w/w, approximately 5-10 mol%) is carefully added to the solution.

-

Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filtrate is concentrated under reduced pressure to afford piperazine-2,6-dione as a solid.

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Benzyliminodiacetic Acid | Benzyl group serves as a protecting group. |

| Cyclizing Agent | Carbonyldiimidazole (CDI) | Efficiently activates carboxylic acids for amidation. |

| Solvent (Cyclization) | Anhydrous THF | Aprotic solvent suitable for CDI reactions. |

| Deprotection Method | Catalytic Hydrogenation | Clean and efficient removal of the benzyl group. |

| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis. |

Step 2: N-Alkylation with a Phenethyl Moiety

With the piperazine-2,6-dione core in hand, the next step is the introduction of the 2-phenylethyl group onto one of the nitrogen atoms. Direct N-alkylation with an alkyl halide is a common and effective method.[5] A key challenge in the alkylation of piperazine is achieving mono-alkylation and preventing the formation of the di-substituted product.[6]

Causality in Experimental Design

To favor the formation of the mono-alkylated product, this compound, a large excess of the starting piperazine-2,6-dione relative to the alkylating agent (phenethyl bromide) can be used.[6][7] This statistical approach increases the probability that the phenethyl bromide will react with an unsubstituted piperazine-2,6-dione rather than the already mono-alkylated product. The use of a mild base, such as potassium carbonate, is sufficient to neutralize the HBr formed during the reaction without significantly increasing the nucleophilicity of the mono-alkylated product.

An alternative approach is the Mitsunobu reaction, which involves the reaction of piperazine-2,6-dione with 2-phenylethanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8][9] This method proceeds under mild, neutral conditions and can offer excellent control over the reaction.

For this guide, the alkyl halide approach is detailed due to its operational simplicity and the ready availability of the reagents.

N-Alkylation Reaction Scheme

Caption: N-alkylation of piperazine-2,6-dione with 2-phenylethyl bromide.

Detailed Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, piperazine-2,6-dione (5 equivalents) and potassium carbonate (2-3 equivalents relative to phenethyl bromide) are suspended in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent: 2-Phenylethyl bromide (1 equivalent) is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to observe the consumption of the limiting reagent and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue, which will contain the desired mono-alkylated product and excess unreacted piperazine-2,6-dione, is purified by column chromatography on silica gel. The difference in polarity between the starting material and the product allows for effective separation.

| Parameter | Value/Condition | Rationale |

| Piperazine-2,6-dione | 5 equivalents | To statistically favor mono-alkylation.[6] |

| Alkylating Agent | 2-Phenylethyl Bromide | Provides the desired phenethyl group. |

| Base | Potassium Carbonate | Mild base to neutralize HBr byproduct. |

| Solvent | Acetonitrile | Polar aprotic solvent, good for SN2 reactions. |

| Purification | Column Chromatography | To separate the product from excess starting material and any di-alkylated byproduct. |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of both the piperazine-2,6-dione core and the phenethyl group, as well as their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the imide functional groups.

-

Melting Point Analysis: To determine the melting point of the purified solid product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the piperazine-2,6-dione ring system from an N-protected iminodiacetic acid, followed by a controlled mono-N-alkylation with 2-phenylethyl bromide. The experimental conditions outlined in this guide are based on well-established chemical principles and are designed to be robust and reproducible. This synthetic route offers the flexibility to generate a variety of N-substituted piperazine-2,6-diones, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

- Ciufolini, M. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.

- Anonymous. (n.d.). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.

- Anonymous. (n.d.). Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions.

- Herter, L., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges.

- Anonymous. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)

- Anonymous. (n.d.). Standardization for the preparation of piperazine-2,6-dione.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Process for the N-monoalkylation of piperazine.

- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

- Anonymous. (n.d.). Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. [Source not further specified].

- Anonymous. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH.

- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.

- Anonymous. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Source not further specified].

- Anonymous. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC - NIH.

- Anonymous. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.

- Anonymous. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Anonymous. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Anonymous. (2009).

- Anonymous. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.

- Anonymous. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC - NIH.

- Anonymous. (n.d.). Application Notes and Protocols: Synthesis of Phenelzine from Phenethyl Bromide and Hydrazine. Benchchem.

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 9. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

"1-(2-Phenylethyl)piperazine-2,6-dione" chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Phenylethyl)piperazine-2,6-dione

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of the heterocyclic compound This compound . While this specific molecule is not extensively documented in current literature, this document, authored for researchers and drug development professionals, extrapolates its characteristics from established chemical principles and data on analogous structures. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential significance as a scaffold in medicinal chemistry, grounded in the well-established bioactivity of the piperazine and dione ring systems.

Introduction and Context

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1] Its derivatives are known to possess diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.[1] Similarly, the piperidine-2,6-dione motif is a critical component in molecules of significant therapeutic interest, most notably in the field of targeted protein degradation as part of Proteolysis Targeting Chimeras (PROTACs).[2]

The title compound, this compound, merges the N-substituted piperazine core with a diketone functionality and a phenylethyl side chain. The phenethylamine moiety itself is an endogenous trace amine that acts as a central nervous system stimulant.[3] This unique combination of structural motifs suggests that this compound could serve as a valuable building block for novel therapeutics, particularly in neuropharmacology or oncology. This guide aims to provide the foundational chemical knowledge necessary to stimulate and support such research endeavors.

Molecular Structure and Predicted Physicochemical Properties

The structure consists of a central piperazine-2,6-dione ring where one of the nitrogen atoms is substituted with a 2-phenylethyl group. The dione functionality introduces two planar, polar carbonyl groups, while the phenylethyl group adds a nonpolar, aromatic component.

Sources

Introduction: The Piperazine-2,6-dione Scaffold as a Framework for Novel Therapeutics

An In-Depth Technical Guide to 1-(2-Phenylethyl)piperazine-2,6-dione (CAS 247128-18-3): A Prospective Analysis for Drug Discovery

The piperazine-2,6-dione moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to interact with a variety of biological targets. The incorporation of a piperazine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties. This guide provides a prospective analysis of the largely uncharacterized compound, this compound, offering a scientifically grounded framework for its synthesis, potential biological activities, and a strategic approach to its investigation.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. For this compound, the available data is summarized below.

| Property | Value | Source |

| CAS Number | 247128-18-3 | [2] |

| Molecular Formula | C12H14N2O2 | [2] |

| Molecular Weight | 218.26 g/mol | [2] |

| InChI Key | XBHWPKXZICRGPT-UHFFFAOYSA-N | [2] |

Structurally, the molecule combines the rigid piperazine-2,6-dione core with a flexible phenylethyl substituent. The dione moiety possesses two amide bonds, with the potential for hydrogen bond donation and acceptance, which can be critical for target binding. The phenylethyl group introduces a significant lipophilic character, likely influencing the molecule's solubility and ability to cross cell membranes. The presence of a tertiary amine within the piperazine ring could allow for salt formation, potentially improving aqueous solubility and handling.

Proposed Synthesis Strategy

Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of piperazine-2,6-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 equivalents) as a base.

-

Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Exploration of Potential Biological Activities

The structural motifs within this compound suggest several potential avenues for biological activity, drawing parallels from related compounds.

Anticancer Potential

Numerous piperazine derivatives have demonstrated significant anticancer activity.[4][5] For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown cytotoxic effects against various human cancer cell lines, with particular efficacy against melanoma.[4] The phenylethyl group in our target compound could facilitate interactions with hydrophobic pockets in various protein targets implicated in cancer, such as kinases or topoisomerases.

Anti-inflammatory and Analgesic Properties

Piperazine-2,5-dione derivatives bearing indole moieties have been reported to exhibit anti-inflammatory and analgesic effects.[6] While a study on other piperazine-2,5-diones showed insignificant activity on cartilage-related cells, the structural differences are significant.[7][8] The potential for anti-inflammatory action warrants investigation, possibly through the modulation of inflammatory pathways such as NF-κB.

Neurological and Psychoactive Applications

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[9] Phenyl-piperazine derivatives have been investigated as serotonin reuptake inhibitors, suggesting a potential role in treating depression and anxiety.[10] The phenylethyl moiety is a common feature in many psychoactive compounds, further supporting the rationale for investigating the neurological effects of this compound.

Proposed Experimental Workflows for Biological Screening

A tiered approach to biological screening is recommended to efficiently evaluate the potential of this compound.

Tiered experimental workflow for biological screening.

Protocol: In Vitro Cytotoxicity Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural components and the broader landscape of piperazine-containing compounds, it holds significant potential for development in oncology, immunology, and neuroscience. The proposed synthetic route offers a practical starting point for obtaining the compound for research purposes. The outlined screening cascade provides a clear and logical path for elucidating its biological activities and mechanism of action. Future research should focus on lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in relevant disease models.

References

-

Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

-

Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. [Link]

- Google Patents. (2010). US20100016365A1 - Substituted 4-amino-piperidines.

-

Kuujia.com. 190953-69-6(1-Phenethylpiperazin-2-one). [Link]

-

ResearchGate. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

-

PMC - NIH. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

-

MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

- Google Patents. (2010). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.

- Google Patents. (2005).

-

PMC. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

- Google Patents. (2013).

-

PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]

-

NIH. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

- Google Patents. (1976). US3957788A - 1-substituted-4-(1,2-diphenylethyl)

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Chemsrc. 1-hydroxypiperidine-2,6-dione | CAS#:17195-27-6. [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 247128-18-3 [sigmaaldrich.com]

- 3. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]

- 10. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(2-Phenylethyl)piperazine-2,6-dione: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 1-(2-Phenylethyl)piperazine-2,6-dione. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a predictive spectroscopic profile. By analyzing the constituent functional groups—the phenylethyl moiety and the piperazine-2,6-dione core—and drawing on data from analogous structures, we offer a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, or characterization of this compound. This guide is structured to provide not only predicted data but also the underlying scientific rationale and standard experimental protocols for empirical validation.

Introduction

This compound (C₁₂H₁₄N₂O₂) is a derivative of piperazine-2,6-dione, a scaffold of interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] The addition of a phenylethyl group to the nitrogen atom introduces significant structural and electronic changes, influencing its chemical properties and potential biological interactions. Accurate structural elucidation is the cornerstone of chemical research and drug development, making a comprehensive understanding of its spectroscopic signature essential.

This document serves as a predictive guide to the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section provides a theoretical interpretation of the expected spectral features, supported by data from related compounds and fundamental spectroscopic principles.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is adopted for this compound.

Figure 1: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of substituent effects and data from similar structures, such as piperazine-2,6-dione and various phenylethyl derivatives.[3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl linker, and piperazine-dione ring protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-C10, H-C11, H-C12, H-C13 | 7.20 - 7.40 | Multiplet (m) | 5H | Typical range for unsubstituted phenyl group protons. |

| H-N4 | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | The amide proton (N-H) signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |

| H₂-C3, H₂-C5 | ~4.0 - 4.2 | Singlet (s) | 4H | Protons on the piperazine ring adjacent to the NH group and carbonyl. Expected to be downfield due to the influence of adjacent electronegative atoms. In the parent piperazine-2,6-dione, these appear as a singlet.[3] |

| H₂-C7 | ~3.7 - 3.9 | Triplet (t) | 2H | Methylene group attached to the ring nitrogen (N1), deshielded by the nitrogen and the nearby carbonyl group. Expected to be a triplet due to coupling with H₂-C8. |

| H₂-C8 | ~2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the phenyl ring. Expected to be a triplet due to coupling with H₂-C7. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | ~165 - 170 | Carbonyl carbons of the cyclic imide are significantly deshielded and appear far downfield.[6] |

| C9 | ~138 - 140 | Quaternary aromatic carbon (ipso-carbon) attached to the ethyl chain. |

| C10, C11, C12, C13 | ~126 - 129 | Aromatic carbons of the phenyl ring. Multiple signals are expected in this region. |

| C3, C5 | ~45 - 50 | Methylene carbons within the piperazine-dione ring. |

| C7 | ~48 - 52 | Methylene carbon attached to the ring nitrogen (N1). |

| C8 | ~33 - 36 | Methylene carbon adjacent to the phenyl ring. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted spectrum for this compound is dominated by the vibrations of the cyclic imide and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3200 | N-H Stretch | Secondary Amide (Piperazine Ring) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl & Piperazine CH₂) | Medium |

| ~1770 and ~1700 | C=O Stretch (Asymmetric & Symmetric) | Cyclic Imide | Strong |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| ~1250 | C-N Stretch | Amine/Amide | Medium |

| 750 and 700 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl | Strong |

Causality and Insights: The key diagnostic feature for this molecule is the presence of two distinct carbonyl (C=O) stretching bands. Cyclic imides, unlike linear amides, typically show two carbonyl absorption peaks due to symmetric and asymmetric stretching vibrations.[7] This pattern is a powerful indicator of the piperazine-2,6-dione core. The strong absorptions in the 750-700 cm⁻¹ region are characteristic of a monosubstituted benzene ring, confirming the presence of the phenylethyl group.[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 218.26 g/mol ), electron ionization (EI) would likely lead to a distinct fragmentation pattern.

Predicted Molecular Ion:

-

[M]⁺• : m/z = 218

Predicted Fragmentation Pathway: The primary fragmentation is expected to occur via cleavage of the bond beta to the phenyl ring (benzylic cleavage) and cleavage within the piperazine ring.

Figure 3: Predicted major fragmentation pathway for this compound under EI-MS.

Interpretation of Key Fragments:

-

m/z 105: This fragment corresponds to the [C₈H₉]⁺ ion, formed by the characteristic and highly favorable benzylic cleavage, which breaks the C7-C8 bond. This is often a very intense peak for phenylethyl compounds.

-

m/z 91: Loss of a methylene group from the m/z 105 fragment can lead to the formation of the tropylium ion ([C₇H₇]⁺), a very stable and common fragment in the mass spectra of compounds containing a benzyl group.[9]

-

m/z 113: This fragment represents the piperazine-2,6-dione radical cation portion of the molecule after the loss of the phenylethyl radical.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Method:

-

Injector: Set to 250°C.

-

Column: Use a standard nonpolar column (e.g., DB-5MS).

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 40-500.

-

Interface Temperature: Set to ~280°C to prevent condensation.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.

Conclusion

This guide presents a theoretically derived but comprehensive spectroscopic profile for this compound. The predicted NMR, IR, and MS data provide a detailed roadmap for the identification and structural verification of this compound. The key identifying features are expected to be the dual carbonyl peaks in the IR spectrum, the characteristic aromatic and ethyl signals in the NMR spectra, and a dominant benzylic cleavage fragment at m/z 105 in the mass spectrum. The included protocols offer a standardized approach for obtaining experimental data to validate these predictions. This document is intended to serve as a valuable resource for researchers, accelerating the process of chemical characterization and facilitating further investigation into the properties and applications of this molecule.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility Profile of 1-(2-Phenylethyl)piperazine-2,6-dione

This compound belongs to the piperazine class of organic compounds, which are noted for their structural versatility and wide range of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The piperazine-2,5-dione scaffold, a cyclic peptide, is of particular interest in medicinal chemistry as it offers a rigid backbone for creating structurally diverse molecules that can interact with various biological targets.[2] These derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[2][3]

The journey of a promising compound from the laboratory to a viable therapeutic is fraught with challenges, one of the most significant being its physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug concentration at the target site, and ultimately, the failure of an otherwise potent drug candidate. Therefore, a comprehensive understanding of the solubility profile of a new chemical entity like this compound is not merely a routine characterization step but a cornerstone of its preclinical development.

This guide, intended for researchers and drug development professionals, provides a robust framework for determining and understanding the solubility profile of this compound. It moves beyond simple protocol recitation to explain the underlying scientific principles, ensuring that experimental choices are both logical and self-validating.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by two primary energetic factors:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid crystalline form.

-

Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.

For a compound to dissolve, the solvation energy must overcome the crystal lattice energy. The solubility of ionizable compounds like this compound is also heavily influenced by pH. The piperazine moiety contains two nitrogen atoms that can be protonated, meaning the overall charge of the molecule, and thus its interaction with polar solvents like water, will change with pH. The relationship between pH, pKa (the acid dissociation constant), and the intrinsic solubility (the solubility of the neutral form) is described by the Henderson-Hasselbalch equation. For a weak base, solubility increases as the pH of the solution drops below its pKa.[4]

Experimental Determination of Solubility

A multi-tiered approach is recommended for characterizing the solubility profile, starting with a qualitative assessment and progressing to precise quantitative measurements.

Part 1: Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid and cost-effective way to understand the general solubility of the compound in a range of common pharmaceutical solvents.

Protocol:

-

Preparation: Dispense 1-2 mg of this compound into separate small, clear glass vials.

-

Solvent Addition: To each vial, add a different solvent in incremental volumes (e.g., 100 µL at a time). The selection of solvents should cover a range of polarities and pH values.[5] A recommended starting set includes:

-

Purified Water (highly polar, neutral pH)

-

Phosphate-Buffered Saline (PBS) at pH 7.4 (physiologically relevant)[5]

-

0.1 M Hydrochloric Acid (acidic aqueous environment)[6]

-

0.1 M Sodium Hydroxide (basic aqueous environment)[6]

-

Ethanol (polar protic organic solvent)

-

Dimethyl Sulfoxide (DMSO) (polar aprotic organic solvent)[5]

-

-

Mixing: After each solvent addition, cap the vial and vortex for 1-2 minutes.[7]

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Classification: Roughly classify the solubility as:

-

Very Soluble: Dissolves quickly in a small volume of solvent.

-

Soluble: Dissolves completely with agitation.

-

Slightly Soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

This initial assessment guides the design of more rigorous quantitative experiments by identifying appropriate solvents and concentration ranges.

Part 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow Diagram:

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Detailed Protocol:

-

Material Characterization: Ensure the purity and solid form (e.g., crystalline, amorphous) of the this compound are well-characterized, as these can significantly impact solubility.[8]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the chosen solvent (e.g., pH 7.4 PBS). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[4]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. The sample should then be filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.[8]

-

Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared to ensure accurate quantification.

-

Self-Validation: To ensure that equilibrium was truly reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.

Part 3: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.

Experimental Workflow Diagram:

Caption: Kinetic Solubility Determination Workflow.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5]

-

Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the compound remaining in solution after filtering the plate.

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table to allow for easy comparison across different conditions.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Classification |

| Water | 25 | Thermodynamic | [Result] | [Result] | [e.g., Slightly Soluble] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Result] | [Result] | [e.g., Slightly Soluble] |

| 0.1 M HCl | 25 | Thermodynamic | [Result] | [Result] | [e.g., Soluble] |

| 0.1 M NaOH | 25 | Thermodynamic | [Result] | [Result] | [e.g., Insoluble] |

| PBS (pH 7.4) | 25 | Kinetic | [Result] | [Result] | [Result] |

Interpretation:

-

pH-Dependence: A significantly higher solubility in 0.1 M HCl compared to water or PBS would confirm the basic nature of the piperazine moiety and suggest that the compound will have better solubility in the acidic environment of the stomach.

-

Thermodynamic vs. Kinetic: The kinetic solubility value is often higher than the thermodynamic solubility. A large difference between the two may indicate that the compound is prone to forming supersaturated solutions, which can be beneficial for absorption but may also pose a risk of precipitation in vivo.

-

Implications for Formulation: If the aqueous solubility is low (<10 µg/mL), formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be required to achieve adequate bioavailability for oral administration. The pH of piperazine derivative solutions has been identified as a key parameter influencing their utility as permeation enhancers, suggesting that formulation pH will be a critical factor to control.[9][10]

Conclusion

A thorough understanding of the solubility profile of this compound is indispensable for its progression as a drug candidate. By employing a systematic approach that combines qualitative screening with rigorous quantitative methods like the shake-flask technique, researchers can generate a comprehensive dataset. This data, when interpreted within the context of the compound's physicochemical properties and the intended biological application, provides the authoritative grounding necessary to make informed decisions in the drug development process, from lead optimization to formulation design. The protocols and logical frameworks presented in this guide offer a robust pathway to achieving this critical understanding.

References

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chemsrc. (2024). 1-(2-Phenylethyl)piperidine | CAS#:332-14-9. [Link]

-

Bhavana, B. R., & S, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings. [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). [Link]

-

Al-Qaisi, Z. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. [Link]

-

Al-Shdefat, R., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC - PubMed Central. [Link]

-

Lane, D. A., & Freeman, D. M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

-

PubChem. (n.d.). Piperazine. National Institutes of Health. [Link]

-

Lane, D. A., & Freeman, D. M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

-

Wang, Y., et al. (2023). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]

-

RHENIUM BIO SCIENCE. (n.d.). 1-(2-Phenylethyl)piperazine, 98%, Thermo Scientific Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. lifechemicals.com [lifechemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(2-Phenylethyl)piperazine-2,6-dione: A Technical Guide for Preclinical Investigation

Abstract

The piperazine-2,6-dione scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable propensity for engaging diverse pharmacological targets. This technical guide delves into the untapped potential of a specific derivative, 1-(2-Phenylethyl)piperazine-2,6-dione. While direct empirical data for this compound remains nascent, a comprehensive analysis of structurally related molecules, including N-phenethyl-substituted piperidines and various piperazine-containing agents, strongly suggests promising avenues for investigation, particularly in the realms of oncology and neuropharmacology. This document provides a structured, in-depth exploration of the scientific rationale for investigating this compound, outlining its synthesis, hypothesized mechanisms of action, and a detailed roadmap for its preclinical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to systematically uncover the therapeutic promise of this compound.

Introduction: The Piperazine-2,6-dione Core - A Privileged Scaffold in Medicinal Chemistry

The piperazine ring system is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocyclic moiety.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile scaffold for the presentation of pharmacophoric elements in precise three-dimensional orientations. The introduction of carbonyl groups at the 2 and 6 positions to form the piperazine-2,6-dione core further enhances its potential, offering hydrogen bond donors and acceptors that can facilitate interactions with a wide array of biological targets.[2]

Derivatives of the closely related piperidine-2,6-dione have shown significant promise as anticancer agents and have been explored for their applications in targeted protein degradation.[3] The phenylethyl moiety, on the other hand, is a well-established pharmacophore, particularly in the context of central nervous system (CNS) active compounds, where it can interact with various receptors and transporters.[4] The strategic combination of these two structural features in this compound presents a compelling case for its potential as a novel therapeutic agent.

This guide will, therefore, focus on two primary, data-driven hypotheses for the biological activity of this compound:

-

Hypothesis 1: Potential as an Anticancer Agent. Drawing parallels with structurally similar adamantyl-piperazine derivatives and the known anticancer properties of the piperazine scaffold, we will explore the potential for this compound to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[1][5]

-

Hypothesis 2: Potential for Central Nervous System Activity. Based on the presence of the N-phenethyl group, a common feature in many neuropharmacological agents, we will investigate the possibility of this compound modulating CNS targets, such as opioid or other neurotransmitter receptors.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and scalable synthetic route. A proposed method involves the condensation of iminodiacetic acid with 2-phenylethylamine. This approach is both efficient and amenable to the generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve iminodiacetic acid (1.0 eq.) and 2-phenylethylamine (1.1 eq.) in a suitable high-boiling solvent such as toluene or xylene.

-

Condensation: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction involves the formation of an amide bond followed by intramolecular cyclization to yield the desired piperazine-2,6-dione.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Investigating the Anticancer Potential

The piperazine scaffold is a key component of several approved anticancer drugs.[1] Furthermore, recent studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated significant in vitro anticancer activity, with selective efficacy against melanoma cell lines.[5] These findings provide a strong rationale for evaluating the anticancer properties of this compound.

Proposed Mechanism of Action (Hypothesis)

Based on the activities of related compounds, potential anticancer mechanisms of action for this compound could include:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death.

-

Cell Cycle Arrest: Inhibition of cell proliferation can occur through the arrest of the cell cycle at specific checkpoints.

-

Inhibition of Key Signaling Pathways: The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.

Experimental Workflow for Anticancer Evaluation

A tiered approach is recommended for the systematic evaluation of the compound's anticancer potential.

-

Objective: To determine the general cytotoxic profile of the compound across a panel of human cancer cell lines.

-

Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and SK-MEL-28 [melanoma]) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

If the compound exhibits significant cytotoxicity in Tier 1, further experiments should be conducted to elucidate its mechanism of action.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.

-

Fix the cells in ethanol and stain with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blot Analysis:

-

Treat a sensitive cancer cell line with the compound and lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., p21, cyclin D1).

-

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast | To be determined | To be determined |

| A549 | Lung | To be determined | To be determined |

| HCT116 | Colon | To be determined | To be determined |

| SK-MEL-28 | Melanoma | To be determined | To be determined |

Table 1: Proposed table for summarizing the cytotoxic activity of this compound.

Visualization of Experimental Workflow

Figure 1: Experimental workflow for the evaluation of anticancer activity.

Investigating the Central Nervous System Potential

The N-phenethyl moiety is a common structural feature in compounds that exhibit activity in the central nervous system. For instance, N-phenethyl analogs of phenylmorphans have been shown to interact with opioid receptors, acting as either agonists or antagonists depending on their stereochemistry.[4] This precedent suggests that this compound could also possess affinity for CNS targets.

Proposed CNS Targets (Hypothesis)

Given the structural alerts, potential CNS targets for investigation include:

-

Opioid Receptors (μ, δ, κ): The phenylethyl group is a known pharmacophore for opioid receptor ligands.

-

Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant drugs containing a piperazine core target these receptors.[6]

-

Sigma Receptors: These receptors are implicated in a variety of neurological functions and are targets for some psychoactive compounds.

Experimental Workflow for CNS Activity Evaluation

A systematic screening approach is crucial to identify potential CNS activity.

-

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

-

Protocol: Radioligand Binding Assays

-

Assay Setup: Utilize commercially available radioligand binding assay services (e.g., Eurofins, CEREP) or establish in-house assays. The panel should include, at a minimum, μ, δ, and κ opioid receptors, dopamine D2 receptors, and serotonin 5-HT2A receptors.

-

Binding Competition: Incubate membranes prepared from cells expressing the receptor of interest with a specific radioligand and varying concentrations of this compound.

-

Detection and Analysis: Measure the amount of radioligand displaced by the test compound and calculate the Ki (inhibition constant) to quantify its binding affinity.

-

If the compound shows high affinity for a particular receptor in Tier 1, its functional activity (agonist, antagonist, or inverse agonist) should be determined.

-

Example Protocol: [³⁵S]GTPγS Binding Assay (for G-protein coupled receptors)

-

Assay Principle: This assay measures the activation of G-proteins upon receptor agonism.

-

Procedure: Incubate cell membranes expressing the target receptor with GDP, [³⁵S]GTPγS, and the test compound.

-

Detection: Measure the incorporation of [³⁵S]GTPγS into the G-proteins. An increase in binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.

-

Compounds that demonstrate potent and selective functional activity in vitro should be advanced to in vivo models to assess their behavioral effects.

-

Example Models:

-

Hot Plate or Tail-Flick Test (for opioid activity): To assess analgesic effects.

-

Forced Swim Test or Tail Suspension Test (for antidepressant activity): To evaluate potential antidepressant-like effects.

-

Conditioned Avoidance Response (for antipsychotic activity): A model predictive of antipsychotic efficacy.[6]

-

Visualization of CNS Investigation Pathway

Figure 2: A tiered approach for investigating CNS activity.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, yet unexplored, therapeutic potential. By leveraging the known pharmacological activities of its constituent chemical motifs, we have formulated a robust and logical framework for its preclinical evaluation. The proposed experimental workflows in oncology and neuropharmacology provide a clear and actionable path for researchers to systematically investigate its biological properties.

Successful identification of significant biological activity in the initial tiers of these screening funnels would warrant more extensive investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

This technical guide serves as a foundational document to catalyze the research and development efforts surrounding this compound, with the ultimate goal of translating fundamental scientific inquiry into novel therapeutic interventions.

References

-

Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. PubMed. [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

-

Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. PubMed. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC - PubMed Central. [Link]

-

Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. PubMed. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 6. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of novel N-substituted piperazine-2,6-diones

An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-Substituted Piperazine-2,6-diones

Abstract

The piperazine-2,6-dione motif is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and the presence of two nitrogen atoms offer unique properties for designing molecules with improved pharmacological profiles, including enhanced water solubility, bioavailability, and target affinity.[1][2] These compounds are integral to a range of therapeutic agents, from antipsychotics to novel protein degraders.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of N-substituted piperazine-2,6-diones. We will explore key synthetic strategies, delve into the rationale behind experimental design, provide detailed protocols, and discuss the application of these valuable compounds.

Introduction: The Significance of the Piperazine-2,6-dione Core

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[5] When functionalized as a 2,6-dione, the scaffold adopts a more constrained conformation, which can be advantageous for fitting into specific protein binding pockets.[6] The two nitrogen atoms at positions 1 and 4 are critical; they can act as hydrogen bond donors or acceptors and provide vectors for substitution, allowing for precise modulation of a molecule's physicochemical and pharmacokinetic properties (ADME).[1][2]

The development of practical and efficient synthetic routes to access N-substituted piperazine-2,6-diones remains a key challenge. Traditional methods often involve multi-step sequences that may lack efficiency or employ harsh conditions.[7] Modern synthetic chemistry, however, has introduced innovative strategies, including multicomponent reactions and transition-metal-free cascade processes, that offer more direct and versatile access to these complex scaffolds.[3][8]

Core Synthetic Strategies & Mechanistic Rationale

The construction of the N-substituted piperazine-2,6-dione ring can be approached through several distinct strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Strategy A: Michael Addition/Intramolecular Imidation Cascade

A highly effective and practical approach for constructing substituted piperidine-2,6-diones, which can be conceptually adapted for piperazine-2,6-diones, involves a transition-metal-free cascade reaction.[3] This strategy relies on the reaction between activated methylene compounds (like substituted methyl acetates) and acrylamide derivatives, promoted by a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).[3][9]

Causality Behind Experimental Choices:

-

Base (KOtBu): The primary role of KOtBu is to deprotonate the α-carbon of the methyl acetate derivative, generating a nucleophilic enolate. Its bulky nature prevents it from competing as a nucleophile in the subsequent Michael addition.

-

Solvent (DMF/THF): Aprotic polar solvents like DMF or THF are ideal as they can solvate the potassium cation without interfering with the base's activity or the nucleophilicity of the enolate.

-

Temperature Control: The initial Michael addition is often performed at a low temperature (-20 °C to 0 °C) to control the reaction rate and minimize side reactions. The subsequent intramolecular cyclization (imidation) is typically achieved by warming the reaction to room temperature.[3]

The proposed mechanism involves an initial Michael addition of the enolate to the acrylamide, followed by an intramolecular imidation where the amide nitrogen attacks the ester carbonyl, leading to the cyclized dione product.[3][9]

Caption: Proposed Michael Addition/Intramolecular Imidation Cascade.

Strategy B: Ugi Multicomponent Reaction (MCR)

Multicomponent reactions are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. The Ugi reaction, in particular, has been adapted for the synthesis of complex heterocyclic systems, including fused pyrrolopiperazine-2,6-diones.[8][10] A typical sequence might involve an α-amino ester, an acid (e.g., 3-bromopropionic acid), an aldehyde or ketone, and an isocyanide.[8] The initial Ugi adduct undergoes spontaneous or induced cyclization steps to form the final heterocyclic product.

Causality Behind Experimental Choices:

-

Component Selection: The choice of the four components directly dictates the substitution pattern of the final product, making this a highly versatile method for generating libraries of compounds.

-

Solvent (Methanol): Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting components and can participate in the reaction mechanism.

-

Post-Condensation Step: Often, a separate step involving a base (like cesium carbonate) or acid is required after the initial MCR to promote the final cyclization and yield the desired dione.[8]

While chemically efficient, a significant challenge with Ugi-based approaches can be controlling stereochemistry, often resulting in diastereomeric mixtures that require separation.[8][10] However, recent advances have demonstrated one-pot sequences that can achieve high yields and complete diastereoselectivity.[8]

Comparison of Synthetic Routes

| Parameter | Michael Addition/Imidation Cascade | Ugi Multicomponent Reaction |

| Key Features | Transition-metal free, operationally simple, scalable.[3] | High convergence, rapid library generation.[8] |

| Starting Materials | Substituted methyl acetates, acrylamides.[9] | Amino acids/esters, aldehydes/ketones, isocyanides, carboxylic acids.[10] |

| Key Reagents | Strong non-nucleophilic base (e.g., KOtBu).[3] | No catalyst needed for the core reaction; may need acid/base for cyclization.[8] |

| Advantages | Mild conditions, excellent functional group tolerance, often high yields.[3][9] | Builds high molecular complexity in one step, highly versatile. |

| Limitations | Scope can be limited by the availability of starting materials. | Stereocontrol can be challenging, often produces mixtures.[10] |

Experimental Design & Protocols

This section provides a representative, step-by-step protocol for the synthesis of a substituted piperazine-2,6-dione derivative based on the robust Michael addition/intramolecular imidation cascade strategy.

Workflow for Synthesis and Characterization

Sources

- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction for Novel Bioactive Compounds: A Technical Guide for "1-(2-Phenylethyl)piperazine-2,6-dione"

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of new therapeutic agents. For novel chemical entities, such as "1-(2-Phenylethyl)piperazine-2,6-dione," where biological activity may be uncharacterized, in silico target prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses. This guide offers a comprehensive, technically-focused workflow for researchers, scientists, and drug development professionals. We will delve into the rationale behind a multi-pronged computational approach, combining ligand-based and structure-based methods to elucidate the potential protein targets of this novel piperazine-2,6-dione derivative. The protocols detailed herein are designed to be self-validating, emphasizing a consensus-based approach to increase the confidence of predictions.

Introduction: The Challenge of Target Deconvolution

The journey of a drug from a mere chemical structure to a therapeutic intervention begins with understanding its mechanism of action, fundamentally, its interaction with biological targets. Phenotypic screening, while powerful in identifying compounds with desired cellular effects, often yields hits with unknown molecular targets. This is where computational, or in silico, target prediction becomes an indispensable tool. By leveraging vast biological and chemical databases, we can computationally screen a novel compound against a wide array of potential protein partners, thereby prioritizing experimental validation efforts.

"this compound" represents a scaffold of interest. The piperazine-2,6-dione core is a privileged structure in medicinal chemistry, and its phenylethyl substituent suggests potential interactions with targets that recognize aromatic and hydrophobic moieties. In the absence of prior biological data for this specific molecule, our in silico investigation will be guided by the principle of chemical similarity and molecular recognition.